2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one
Overview
Description
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one is an organic compound that belongs to the class of halogenated ketones. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a butanone backbone. The unique combination of these halogens imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one typically involves multi-step organic reactions. One common method involves the halogenation of a precursor compound, such as 2,5-difluorophenylbutanone, using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selective halogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid using suitable reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one depends on its interaction with specific molecular targets. The compound’s halogen atoms can form strong interactions with biological macromolecules, potentially inhibiting or modifying their function. The exact pathways and targets would vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one is unique due to the specific arrangement of halogens and the butanone backbone. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClF2O/c11-8(3-4-12)10(15)7-5-6(13)1-2-9(7)14/h1-2,5,8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDPPAZHPPHCIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(=O)C(CCCl)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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